![molecular formula C25H28O4 B12562663 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol CAS No. 195299-51-5](/img/structure/B12562663.png)
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol is an organic compound that contains a benzene ring substituted with hydroxyl and trimethylphenyl groups. This compound is part of the dihydroxybenzenes family, which are aromatic compounds classed as phenols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol can be achieved through a condensation reaction involving p-hydroxytoluene and trimethylphenol . The reaction typically requires acidic or basic conditions to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve the use of catalysts and controlled reaction environments to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coordination polymers and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of luminescent sensors for detecting antibiotics and pesticides.
Mecanismo De Acción
The mechanism of action of 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, which can influence biological processes and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in having two hydroxyl groups on the benzene ring.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Has hydroxyl groups in the para position.
Uniqueness
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol is unique due to the presence of trimethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and interaction with other molecules. This structural uniqueness makes it valuable in specific applications such as luminescent sensors and antitumor research .
Propiedades
Número CAS |
195299-51-5 |
|---|---|
Fórmula molecular |
C25H28O4 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
4-[bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C25H28O4/c1-12-9-19(14(3)16(5)24(12)28)23(18-7-8-21(26)22(27)11-18)20-10-13(2)25(29)17(6)15(20)4/h7-11,23,26-29H,1-6H3 |
Clave InChI |
GNAJJNNIQUTVBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)C)C)C(C2=CC(=C(C=C2)O)O)C3=C(C(=C(C(=C3)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


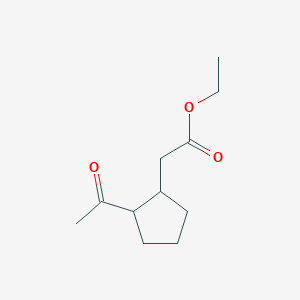
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
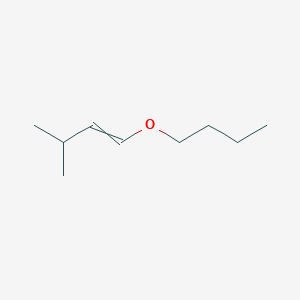
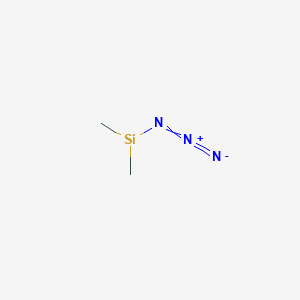
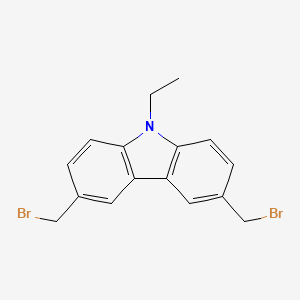
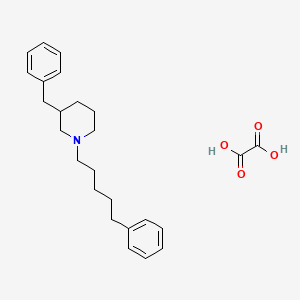
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
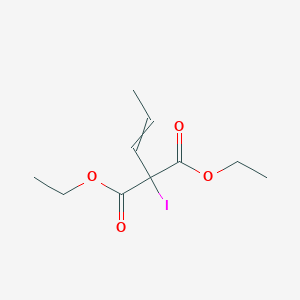
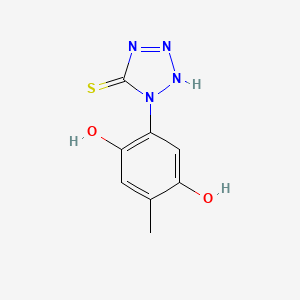

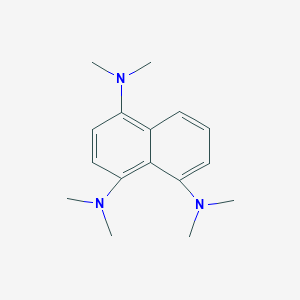
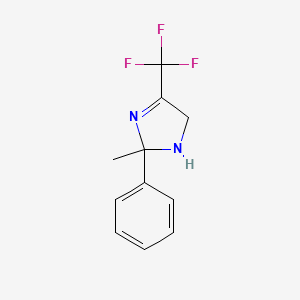
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
